N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
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Overview
Description
N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a complex chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves multiple steps. One common method includes the condensation of 2-furoic acid with 3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazole-2-amine under specific reaction conditions. The reaction is typically carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the process is often supported by microwave radiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.
N-(furan-2-ylmethyl)furan-2-carboxamide: Used in the synthesis of ester and amide derivatives
Uniqueness
N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide stands out due to its unique combination of a benzothiazole and furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-22-10-8-19-13-7-6-12(21-2)11-15(13)24-17(19)18-16(20)14-5-4-9-23-14/h4-7,9,11H,3,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWLRAVAJQTBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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